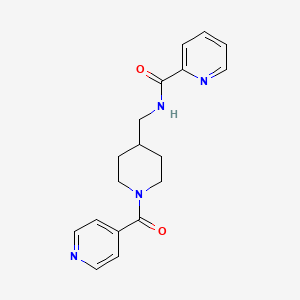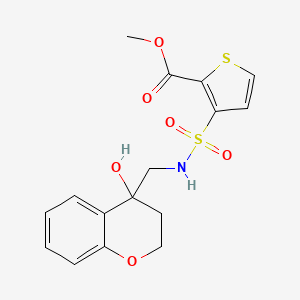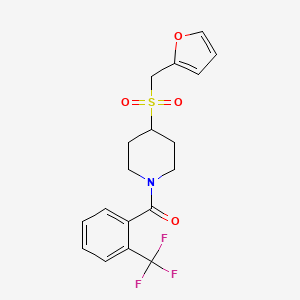
(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the piperazine family and has a molecular formula of C23H24N4O2S.
Aplicaciones Científicas De Investigación
Drug Development and Disease Treatment
Compounds structurally similar to "(4-(Pyridin-2-yl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone" have been explored for their potential in drug development, particularly in the treatment of type 2 diabetes and cancer. For example, derivatives with piperazine and pyridine moieties have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV, an enzyme target for type 2 diabetes treatment. These compounds have demonstrated potent inhibitory activities and high oral bioavailability, suggesting their potential as therapeutic agents (Ammirati et al., 2009). Additionally, the metabolism, excretion, and pharmacokinetics of these inhibitors have been thoroughly investigated in rats, dogs, and humans, providing valuable data for further drug development (Sharma et al., 2012).
Antimicrobial Activity
Research on pyridine derivatives, including those with structural elements similar to the compound of interest, has demonstrated variable and modest antimicrobial activity against different strains of bacteria and fungi. This suggests the potential for these compounds to be further modified and optimized for use as antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Studies on compounds with piperidine and pyridine components have provided insights into their molecular interactions with biological receptors. For instance, molecular interaction studies of antagonists targeting the CB1 cannabinoid receptor have shed light on the binding affinities and mechanism of action of these compounds, which could be relevant for the design of new therapeutic agents (Shim et al., 2002).
Novel Synthetic Methods
Research has also focused on the synthesis of novel compounds with thiophene and pyridine moieties, demonstrating the versatility of these structures in creating diverse chemical entities. Novel synthetic methods have been developed for the preparation of these compounds, which could have various applications in medicinal chemistry and drug discovery (Gaby et al., 2003).
Propiedades
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-17(14-12-22(13-14)18(24)15-4-3-11-25-15)21-9-7-20(8-10-21)16-5-1-2-6-19-16/h1-6,11,14H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYZVLDIVNLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide](/img/structure/B2829062.png)
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)
![7-(tert-butyl)-4-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2829068.png)

![(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis](/img/structure/B2829071.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2829072.png)
![4-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829074.png)
![tert-Butyl N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}carbamate](/img/structure/B2829076.png)